Ga–N vs. Al–N vs. In–N Stretching Force Constants: Differentiated M–N Bond Energetics Within the Group 13 Silylamide Series
Within the isostructural M[N(SiMe3)2]3 series (M = Al, Ga, In), the Ga–N stretching force constant was experimentally determined as 1.95 mdyn/Å via normal coordinate analysis of infrared and Raman spectra [1]. This value sits between Al–N (2.09 mdyn/Å) and In–N (1.77 mdyn/Å), reflecting an intermediate bond strength that governs thermal decomposition kinetics during CVD/ALD processing. A lower force constant correlates with a lower-energy decomposition pathway, potentially enabling lower deposition temperatures compared to the aluminum analog [1].
| Evidence Dimension | M–N stretching force constant (bond strength proxy) |
|---|---|
| Target Compound Data | Ga[N(SiMe3)2]3: 1.95 mdyn/Å |
| Comparator Or Baseline | Al[N(SiMe3)2]3: 2.09 mdyn/Å; In[N(SiMe3)2]3: 1.77 mdyn/Å |
| Quantified Difference | Ga–N is 6.7% weaker than Al–N and 10.2% stronger than In–N |
| Conditions | Normal coordinate analysis of IR and Raman spectra; all compounds monomeric with trigonal-planar metal coordination |
Why This Matters
Precursor selection for nitride thin films requires matching decomposition energetics to target deposition temperature windows; Ga[N(SiMe3)2]3 offers an intermediate bond strength that can be advantageous when aluminum precursor decomposition temperatures are prohibitively high or indium precursor stability is insufficient.
- [1] Bürger, H., et al. Beiträge zur Chemie der Silicium-Stickstoff-Verbindungen: CVII. Darstellung, Schwingungsspektren und Normalkoordinatenanalyse von Disilylamiden der 3. Gruppe: M[N(SiMe3)2]3 mit M = Al, Ga und In. Journal of Organometallic Chemistry, 2001, 622(1-2), 19-27. View Source
